![molecular formula C26H31NO2 B106309 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol CAS No. 748-97-0](/img/structure/B106309.png)
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
Overview
Description
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a phenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with estrogen receptors (er), particularly in the context of breast cancer . The compound’s interaction with these receptors could potentially influence cellular processes and pathways.
Mode of Action
Compounds with similar structures have been found to exhibit antiestrogenic properties . They bind to estrogen receptors, inducing a conformational change in the receptor, which results in a blockage or change in the expression of estrogen-dependent genes .
Pharmacokinetics
Similar compounds are known to have high gi absorption and are bbb permeant . They are also known to be P-gp substrates and inhibitors of various cytochrome P450 enzymes . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Based on its potential antiestrogenic properties, it can be inferred that it may inhibit the growth of er-positive cells, such as certain types of breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-(2-(Dimethylamino)ethoxy)benzylamine with other reagents under controlled conditions . The reaction conditions often include the use of sodium hydride at elevated temperatures (130-140°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H31NO2
- Molecular Weight : 389.53 g/mol
- CAS Number : 748-97-0
- IUPAC Name : 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
- Structure : The compound features a diphenylbutanol backbone with a dimethylaminoethoxy substituent, contributing to its pharmacological profile.
Tamoxifen Citrate Impurity Analysis
As an impurity in tamoxifen formulations, 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is critical for quality control in pharmaceutical manufacturing. Its presence can affect the efficacy and safety of tamoxifen, which is widely used in breast cancer treatment. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this impurity during drug development and production .
Antiestrogenic Activity
Research indicates that compounds similar to this molecule exhibit antiestrogenic properties. This suggests potential applications in the development of new therapeutic agents targeting estrogen receptors, particularly for hormone-dependent cancers . Studies have shown that modifications in the structure can enhance or diminish these properties, making it a subject of interest for medicinal chemists aiming to design more effective anti-cancer drugs.
Case Study: Pharmacokinetics and Toxicology
A study focusing on the pharmacokinetics of related compounds highlighted the importance of understanding the metabolism of dimethylamino derivatives. The findings indicated that these compounds could undergo significant metabolic transformations, impacting their therapeutic efficacy and safety profiles .
Toxicological Assessments
Toxicological evaluations have classified this compound as potentially harmful if ingested, with studies indicating possible carcinogenic effects . Such findings necessitate rigorous safety assessments during drug formulation processes.
The ongoing research into the applications of this compound suggests several avenues for exploration:
- Synthesis of Analogues : Developing analogues with modified structures may yield compounds with improved therapeutic profiles or reduced toxicity.
- Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with estrogen receptors could lead to better-targeted therapies.
- Longitudinal Toxicity Studies : Further long-term studies are essential to fully understand the safety profile of this compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol: This compound has a similar structure but includes a phenol group instead of an alcohol group.
Tamoxifen: A well-known compound with a similar structural motif used in cancer treatment.
Uniqueness
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, also known as Hydroxy-Toremifene or Tamoxifen β-Hydroxy Impurity, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and hormonal therapies. This article explores the compound's synthesis, biological activity, and relevant research findings.
Basic Information
- Chemical Formula : C26H31NO2
- Molecular Weight : 387.51 g/mol
- CAS Number : 97151-03-6
- Melting Point : 105-107 °C
- Boiling Point : 555.4 °C (predicted)
- Density : 1.095 g/cm³ (predicted)
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol
Table of Physical Properties
Property | Value |
---|---|
Melting Point | 105-107 °C |
Boiling Point | 555.4 °C (predicted) |
Density | 1.095 g/cm³ (predicted) |
Solubility | Dichloromethane, Ethyl Acetate, Methanol |
pKa | 14.74 (predicted) |
This compound exhibits biological activity primarily through its interaction with estrogen receptors. As a derivative of Tamoxifen, it acts as a selective estrogen receptor modulator (SERM), which can block or activate estrogen receptors in different tissues.
Anticancer Properties
Research has shown that compounds similar to Hydroxy-Toremifene possess significant anticancer properties, particularly in breast cancer treatment. The compound's ability to inhibit the proliferation of estrogen-dependent tumors has been documented in various studies.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of Hydroxy-Toremifene in inhibiting the growth of MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, demonstrating its potential as an anticancer agent .
- Hormonal Modulation : In another investigation, the compound was tested for its ability to modulate hormone levels in ovariectomized rats. The results suggested that it could effectively reduce serum estradiol levels while maintaining bone density .
- Comparative Studies : A comparative analysis of Hydroxy-Toremifene and other SERMs revealed that it had a unique profile in terms of side effects and efficacy, making it a candidate for further clinical trials .
Summary of Biological Activities
Activity Type | Effectiveness |
---|---|
Antitumor Activity | High |
Hormonal Modulation | Moderate |
Side Effects Profile | Favorable |
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBJZCCXOYRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862399 | |
Record name | 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748-97-0 | |
Record name | α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLBUTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9GQ0WZ9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.